5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione is a heterocyclic compound that belongs to the class of imidazoquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach includes the use of aldehydes instead of ketones, leading to the formation of 4,5-dihydroimidazo[1,5-a]quinoxalines, which are then autoxidized to aromatic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione undergoes various types of chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Reagents such as potassium cyanide in methanol are used to facilitate oxidation reactions.
Substitution: Base mediums are often employed to promote aromatic nucleophilic substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]quinoxalines: Another class of related compounds with similar synthetic routes and applications.
Uniqueness
5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
167563-55-5 |
---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
5,8-diethyl-1H-imidazo[4,5-g]quinoxaline-6,7-dione |
InChI |
InChI=1S/C13H14N4O2/c1-3-16-10-5-8-9(15-7-14-8)6-11(10)17(4-2)13(19)12(16)18/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
UDNNYDYZYLEXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)NC=N3)N(C(=O)C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.